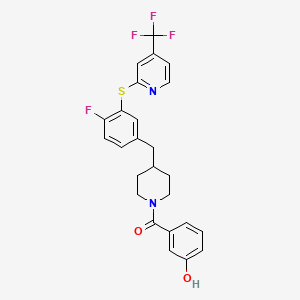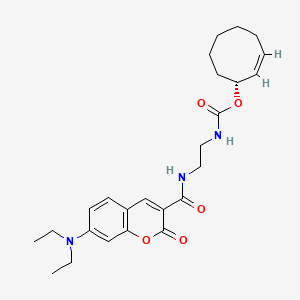
Coumarin-C2-TCO
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Coumarin-C2-TCO is a dye derivative of Coumarin. It is known for its ability to undergo an inverse electron demand Diels-Alder reaction with molecules containing Tetrazine groups through its TCO moiety . This property makes it a valuable tool in various scientific research applications, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Coumarin-C2-TCO typically involves the derivatization of Coumarin. One common method includes the reaction of Coumarin with a TCO (trans-cyclooctene) group under specific conditions to form the desired compound . The reaction conditions often involve the use of solvents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .
Analyse Chemischer Reaktionen
Types of Reactions
Coumarin-C2-TCO primarily undergoes the inverse electron demand Diels-Alder reaction (iEDDA) with Tetrazine-bearing molecules . This reaction is highly specific and efficient, making it useful for various applications.
Common Reagents and Conditions
The iEDDA reaction typically requires the presence of Tetrazine groups on the reacting molecule. The reaction conditions may include solvents such as dimethyl sulfoxide (DMSO) and temperatures that facilitate the reaction without degrading the reactants .
Major Products Formed
The major product formed from the iEDDA reaction between this compound and Tetrazine-bearing molecules is a stable adduct that can be used for further applications in research and industry .
Wissenschaftliche Forschungsanwendungen
Coumarin-C2-TCO has a wide range of applications in scientific research:
Fluorescent Labeling: It is used as a fluorescent dye for labeling biomolecules, enabling the visualization of biological processes
Metal Ion Detection: This compound can be used to detect metal ions in various samples due to its fluorescent properties.
Microenvironment Polarity Detection: It helps in detecting changes in the polarity of microenvironments, which is useful in studying cellular processes.
pH Detection: The compound is also used in pH detection, providing insights into the acidity or basicity of different environments.
Wirkmechanismus
The mechanism of action of Coumarin-C2-TCO involves its ability to undergo the iEDDA reaction with Tetrazine-bearing molecules. This reaction forms a stable adduct that can be used for various applications. The molecular targets and pathways involved include the specific binding of the TCO group to the Tetrazine group, leading to the formation of the adduct .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Coumarin: The parent compound of Coumarin-C2-TCO, used widely as a fluorescent dye
Coumarin-6: Another derivative of Coumarin, used for similar applications but with different properties.
Coumarin-343: Known for its use in fluorescence microscopy and other imaging techniques.
Uniqueness of this compound
This compound is unique due to its ability to undergo the iEDDA reaction with high specificity and efficiency. This property makes it particularly valuable for applications that require precise labeling and detection .
Eigenschaften
Molekularformel |
C25H33N3O5 |
|---|---|
Molekulargewicht |
455.5 g/mol |
IUPAC-Name |
[(1R,2Z)-cyclooct-2-en-1-yl] N-[2-[[7-(diethylamino)-2-oxochromene-3-carbonyl]amino]ethyl]carbamate |
InChI |
InChI=1S/C25H33N3O5/c1-3-28(4-2)19-13-12-18-16-21(24(30)33-22(18)17-19)23(29)26-14-15-27-25(31)32-20-10-8-6-5-7-9-11-20/h8,10,12-13,16-17,20H,3-7,9,11,14-15H2,1-2H3,(H,26,29)(H,27,31)/b10-8-/t20-/m0/s1 |
InChI-Schlüssel |
YQVTWWPIEQAMRN-WSCHBXBGSA-N |
Isomerische SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCNC(=O)O[C@@H]/3CCCCC/C=C3 |
Kanonische SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCNC(=O)OC3CCCCCC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-3-[[(6S)-6-methoxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl]sulfonyl]urea](/img/structure/B15138084.png)
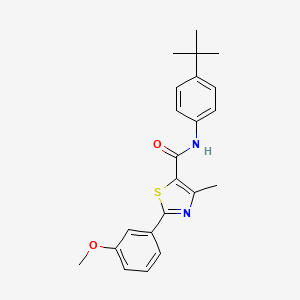

![[4-[3-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-3-yl]propyl]cyclohexyl]methanamine](/img/structure/B15138116.png)
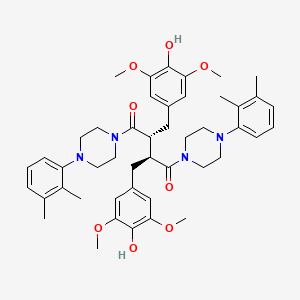
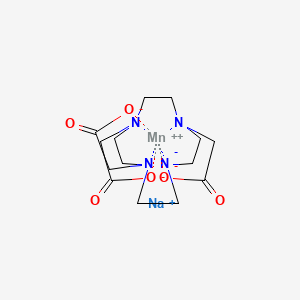
![N-[[6-[(1-benzylpiperidin-4-yl)oxymethyl]naphthalen-2-yl]methyl]-N-methylpropan-1-amine](/img/structure/B15138127.png)
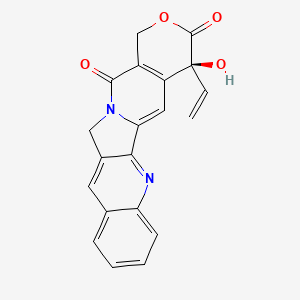


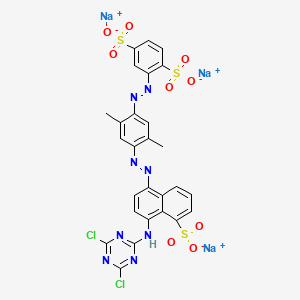
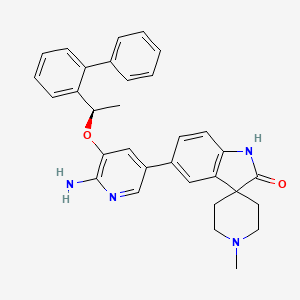
![N'-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methyl]-N-hydroxy-N'-(4-methoxyphenyl)heptanediamide](/img/structure/B15138144.png)
